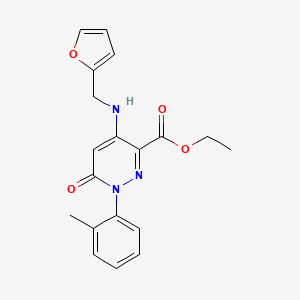
1-((Furan-2-ylmethyl)amino)-3-(2-isopropyl-5-methylphenoxy)propan-2-ol oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((Furan-2-ylmethyl)amino)-3-(2-isopropyl-5-methylphenoxy)propan-2-ol oxalate, also known as IUPHAR-052, is a selective β2-adrenoceptor agonist. It is a potential drug candidate for the treatment of asthma and chronic obstructive pulmonary disease (COPD). This compound has been studied extensively for its biochemical and physiological effects, mechanism of action, and its potential use in scientific research.
Aplicaciones Científicas De Investigación
Synthesis and β-Adrenergic Blocking Activity
The compound "1-((Furan-2-ylmethyl)amino)-3-(2-isopropyl-5-methylphenoxy)propan-2-ol oxalate" was synthesized from thymol, a naturally occurring agent in Thymus vulgaris L.. The pharmacological evaluation using mouse ECG and isolated rat uterus models demonstrated that this compound and similar ones antagonized isoprenaline-induced tachycardia, akin to atenolol pretreatment effects. These compounds showed significant β-adrenergic receptor affinity, comparable to propranolol, without selectivity towards β1 or β2 receptors, indicating non-selective β-adrenergic blocking activity. The tert-butyl derivative was found to be more active than the isopropyl derivative (Jindal et al., 2003).
Receptor Binding Affinities
Further in vitro β1- and β2-adrenergic receptor binding assays using turkey erythrocyte membrane (β1) and lung homogenate of rats (β2) revealed that the compounds possess non-selective β-adrenergic blocking activity, with significant implications for therapeutic applications. This activity is crucial for developing new treatments for conditions where β-adrenergic receptor antagonism is beneficial (Jindal et al., 2003).
Propiedades
IUPAC Name |
1-(furan-2-ylmethylamino)-3-(5-methyl-2-propan-2-ylphenoxy)propan-2-ol;oxalic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO3.C2H2O4/c1-13(2)17-7-6-14(3)9-18(17)22-12-15(20)10-19-11-16-5-4-8-21-16;3-1(4)2(5)6/h4-9,13,15,19-20H,10-12H2,1-3H3;(H,3,4)(H,5,6) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCQSZSGXQVAAIK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC(CNCC2=CC=CO2)O.C(=O)(C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 4-(2-(7-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)benzoate](/img/structure/B2414989.png)

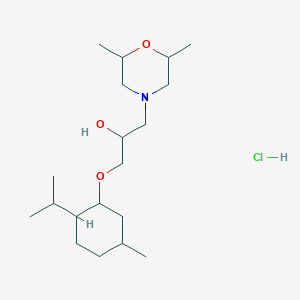

![N-[(4,4-Dimethyloxolan-2-yl)methyl]prop-2-enamide](/img/structure/B2414997.png)
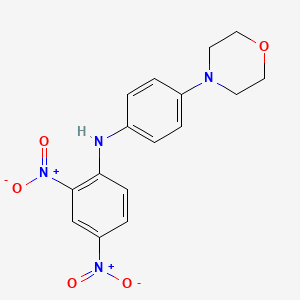
![(3-((6-(Dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone](/img/structure/B2415002.png)

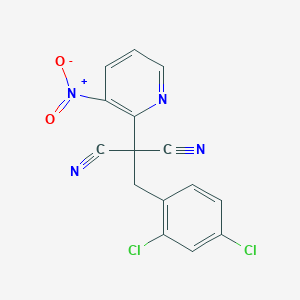
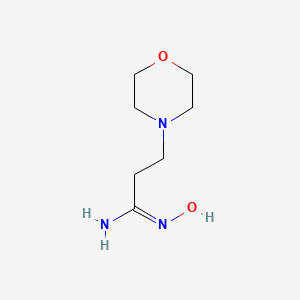

![N-[1-(1-Adamantyl)propyl]-4-ethoxybenzenesulfonamide](/img/structure/B2415009.png)
![({6-Chloroimidazo[1,2-a]pyridin-3-yl}methyl)(methyl)amine](/img/structure/B2415011.png)
